molecular formula C19H12N4O4S B2951701 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 922069-87-2

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2951701
CAS No.: 922069-87-2
M. Wt: 392.39
InChI Key: GWGGMQFUHFSZDK-UHFFFAOYSA-N
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Description

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The oxadiazole ring can be formed via the reaction of hydrazides with carboxylic acids or their derivatives . The benzothiazole ring is often synthesized through the condensation of 2-aminothiophenol with carboxylic acids .

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions are employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran, oxadiazole, and benzothiazole derivatives, such as:

Uniqueness

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4S/c1-25-12-7-4-5-10-9-13(26-15(10)12)17-22-23-19(27-17)21-16(24)18-20-11-6-2-3-8-14(11)28-18/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGGMQFUHFSZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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